molecular formula C14H12N2 B1625317 1-Methyl-2-(3-pyridyl)indole CAS No. 23768-17-4

1-Methyl-2-(3-pyridyl)indole

Cat. No.: B1625317
CAS No.: 23768-17-4
M. Wt: 208.26 g/mol
InChI Key: NAOWPLJAGOXSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(3-pyridyl)indole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

23768-17-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-methyl-2-pyridin-3-ylindole

InChI

InChI=1S/C14H12N2/c1-16-13-7-3-2-5-11(13)9-14(16)12-6-4-8-15-10-12/h2-10H,1H3

InChI Key

NAOWPLJAGOXSOL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C3=CN=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, a dimethylformamide (30 ml) solution of 2-(3-pyridyl)indole (3.07 g) was added to dimethylformamide (20 ml) in which 60% sodium hydride (0.76 g) was suspended and the mixture was stirred at room temperature for 30 minutes. Methyl iodide (1.2 ml) was added at 0° C. and the mixture was stirred at room temperature for one hour. The mixture was reacted at 0° C., then a saturated aqueous sodium hydrogencarbonate solution was added and the mixture was extracted with ethyl acetate. The organic phase was washed with brine and dried over magnesium sulfate, then the solvent was evaporated in vacuo and the residue was purified by silica gel column chromatography to obtain 1-methyl-2-(3-pyridyl)indole (1.72 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Three
Quantity
0.76 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.